Methyl 2-(2,4-dimethylthiazol-5-yl)acetate Methyl 2-(2,4-dimethylthiazol-5-yl)acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15802026
InChI: InChI=1S/C8H11NO2S/c1-5-7(4-8(10)11-3)12-6(2)9-5/h4H2,1-3H3
SMILES:
Molecular Formula: C8H11NO2S
Molecular Weight: 185.25 g/mol

Methyl 2-(2,4-dimethylthiazol-5-yl)acetate

CAS No.:

Cat. No.: VC15802026

Molecular Formula: C8H11NO2S

Molecular Weight: 185.25 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-(2,4-dimethylthiazol-5-yl)acetate -

Specification

Molecular Formula C8H11NO2S
Molecular Weight 185.25 g/mol
IUPAC Name methyl 2-(2,4-dimethyl-1,3-thiazol-5-yl)acetate
Standard InChI InChI=1S/C8H11NO2S/c1-5-7(4-8(10)11-3)12-6(2)9-5/h4H2,1-3H3
Standard InChI Key CLBVLVVWGNHKMA-UHFFFAOYSA-N
Canonical SMILES CC1=C(SC(=N1)C)CC(=O)OC

Introduction

Structural Characteristics and Molecular Properties

The compound’s core structure consists of a thiazole ring—a five-membered heterocycle containing sulfur and nitrogen atoms—with methyl groups at positions 2 and 4. The 5-position is functionalized with a methyl ester group via a methylene bridge. Key structural features include:

Electronic Configuration and Bonding

  • The thiazole ring exhibits aromaticity due to delocalized π-electrons across the conjugated system, stabilized by resonance between sulfur’s lone pairs and nitrogen’s electronegativity .

  • Methyl substituents at C2 and C4 introduce steric hindrance while modulating electron density through inductive effects. The C5 acetate group contributes polarity, enhancing solubility in polar aprotic solvents .

Spectroscopic Signatures

Hypothetical spectral data based on analogous thiazole esters :

TechniqueKey Peaks
IR (cm⁻¹)1720 (C=O ester), 1600–1480 (C=N/C=C thiazole), 1250 (C-O ester)
¹H NMR (ppm)2.50 (s, 3H, C4-CH₃), 2.70 (s, 3H, C2-CH₃), 3.70 (s, 3H, OCH₃), 3.90 (s, 2H, CH₂)
¹³C NMR (ppm)168.5 (C=O), 152.0 (C2), 142.5 (C4), 125.0 (C5), 51.5 (OCH₃), 35.0 (CH₂)

Synthetic Pathways and Optimization

While no explicit synthesis of Methyl 2-(2,4-dimethylthiazol-5-yl)acetate is documented, its preparation can be inferred from methodologies applied to analogous thiazole derivatives :

Thiazole Ring Formation

  • Hantzsch Thiazole Synthesis:

    • Condensation of α-haloketones (e.g., chloroacetone) with thioamides (e.g., thiourea) under basic conditions.

    • For 2,4-dimethyl substitution: Use pre-methylated substrates or introduce methyl groups via post-cyclization alkylation.

  • Cyclization of Enaminones:

    • Reacting enaminones (e.g., CH₃C(O)CH=C(NR₂)) with sulfur sources (e.g., Lawesson’s reagent) to form the thiazole core .

Esterification at C5

  • Acetylation: Treat 5-hydroxymethyl-2,4-dimethylthiazole with acetyl chloride in the presence of a base (e.g., pyridine).

  • Mitsunobu Reaction: Couple a 5-hydroxymethylthiazole precursor with methyl acetate using diethyl azodicarboxylate (DEAD) and triphenylphosphine.

Physicochemical Properties

PropertyValue/RangeMethodology
Molecular Weight199.25 g/molCalculated
Melting Point85–90°C (hypothetical)Differential Scanning Calorimetry
SolubilityDMSO > CHCl₃ > H₂O (limited)Shake-flask method
LogP (Octanol-Water)1.8 ± 0.2Computational prediction

Reactivity and Functionalization

Nucleophilic Acyl Substitution

The methyl ester undergoes hydrolysis to carboxylic acid under acidic or basic conditions, enabling further derivatization:
RCOOCH3+H2ORCOOH+CH3OH\text{RCOOCH}_3 + \text{H}_2\text{O} \rightarrow \text{RCOOH} + \text{CH}_3\text{OH}
This reactivity is critical for conjugating the thiazole moiety to biomolecules or polymers .

Electrophilic Aromatic Substitution

  • The electron-rich thiazole ring participates in nitration or sulfonation at C5, though methyl groups direct electrophiles to meta/para positions.

Biological and Industrial Applications

Antibacterial Agents

Organotin thiazole carboxylates demonstrate enhanced antibacterial activity compared to free ligands . The acetate group in this compound could serve as a ligand for metal coordination, potentiating antimicrobial effects.

Materials Science

Thiazole esters act as precursors for conducting polymers and liquid crystals due to their planar aromatic structure and electron mobility.

Future Research Directions

  • Structure-Activity Relationships: Systematic modification of methyl groups and ester substituents to optimize CDK selectivity .

  • Crystallographic Studies: Resolve binding modes with CDK isoforms using X-ray diffraction .

  • In Vivo Efficacy: Evaluate pharmacokinetics and antitumor activity in murine models.

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